

# An In-depth Technical Guide to (4-Formyl-2-methoxyphenoxy)acetic Acid

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## Compound of Interest

Compound Name:	(4-Formyl-2-methoxyphenoxy)acetic acid
Cat. No.:	B158173

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## Introduction

**(4-Formyl-2-methoxyphenoxy)acetic acid**, a derivative of the naturally occurring compound vanillin, is a molecule of interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group, a methoxy substituent, and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological relevance based on the activities of related phenoxyacetic acid derivatives.

## Chemical Properties

**(4-Formyl-2-methoxyphenoxy)acetic acid** is also known by its IUPAC name, 2-(4-formyl-2-methoxyphenoxy)acetic acid, and is assigned the CAS Registry Number 1660-19-1.[\[1\]](#)[\[2\]](#)[\[3\]](#) Several synonyms are used in literature and commercial listings, including Vanillinylacetic acid.

## Core Chemical Data

Property	Value	Source(s)
IUPAC Name	2-(4-formyl-2-methoxyphenoxy)acetic acid	[3]
CAS Registry Number	1660-19-1	[1][2][3][4]
Synonyms	(4-Formyl-2-methoxyphenoxy)acetic acid, Vanillinylacetic acid	
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>5</sub>	[1][2][4]
Molecular Weight	210.18 g/mol	[1][4]
Predicted Boiling Point	396.1°C at 760 mmHg	[3]
Predicted Flash Point	159.5°C	[3]
Predicted Density	1.3±0.1 g/cm <sup>3</sup>	[3]
Solubility	No data available for the specific compound. Generally, phenoxyacetic acids exhibit limited solubility in water and better solubility in organic solvents.	
Melting Point	While no experimental melting point is available for CAS 1660-19-1, a closely related isomer, 2-(2-Formyl-4-methoxyphenoxy)acetic acid, has a reported melting point of 149-151 °C.	[5]

## Spectral Data

Detailed experimental spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **(4-Formyl-2-methoxyphenoxy)acetic acid** (CAS 1660-19-1) are not readily available in the public domain. However, some suppliers indicate the availability of such data upon request.[6]

Spectral data for the corresponding methyl and ethyl esters are available and can provide some structural insights.[7]

## Experimental Protocols

The synthesis of **(4-Formyl-2-methoxyphenoxy)acetic acid** can be achieved through a Williamson ether synthesis, a well-established method for forming ethers from an alcohol (in this case, the phenolic hydroxyl group of vanillin) and an organohalide (a haloacetic acid derivative).[8][9]

### Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid from Vanillin

This protocol is adapted from general methods for the synthesis of phenoxyacetic acids.

#### Materials:

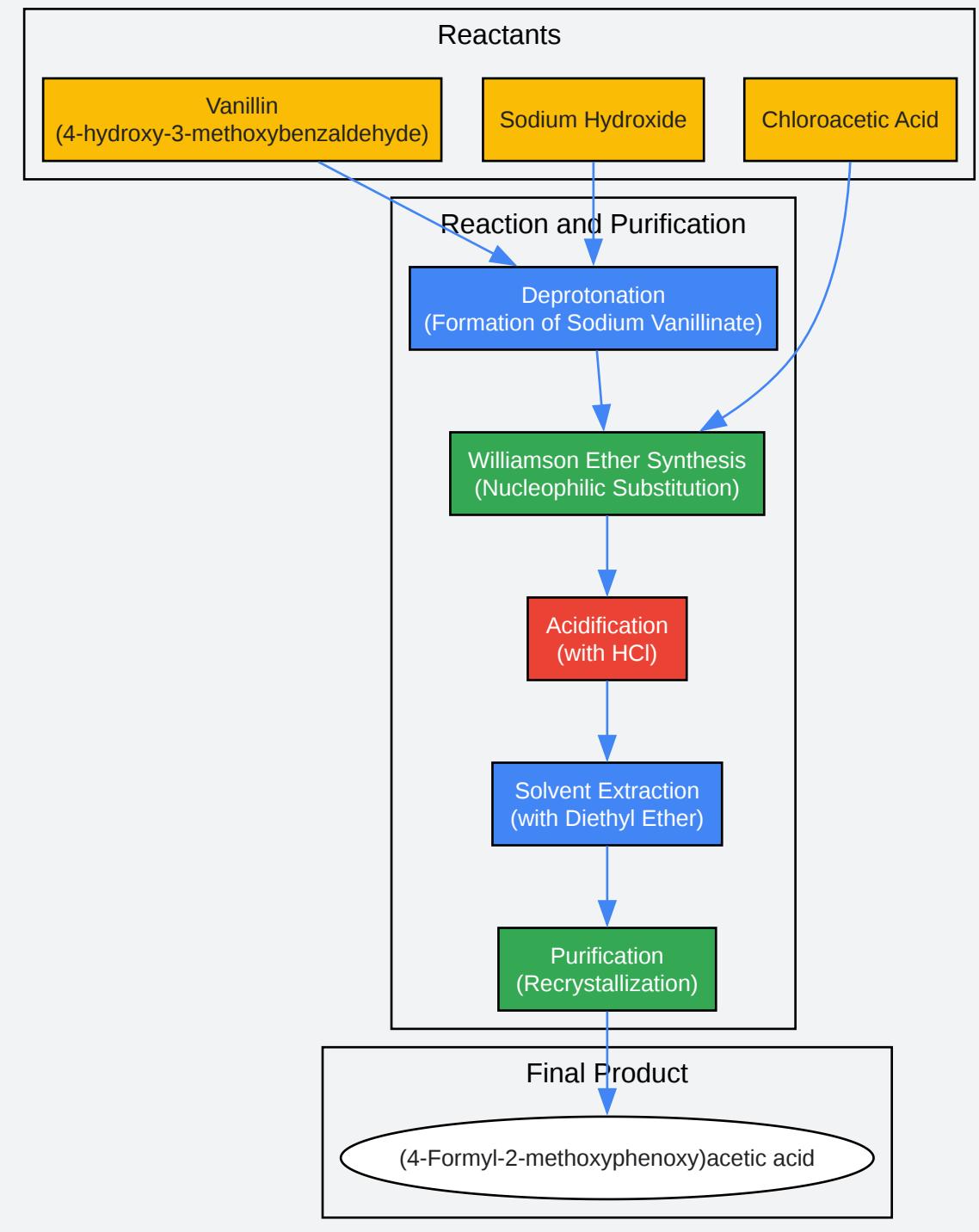
- Vanillin (4-hydroxy-3-methoxybenzaldehyde)
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Diethyl ether
- Hydrochloric acid (HCl), 6M
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water
- Ethanol (for recrystallization, optional)

#### Procedure:

- Deprotonation of Vanillin: In a round-bottom flask, dissolve vanillin in an aqueous solution of sodium hydroxide. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic sodium phenoxide.
- Nucleophilic Substitution: To the solution of sodium vanillinate, add chloroacetic acid. The reaction mixture is then heated to facilitate the  $S_N2$  reaction, where the phenoxide attacks the alpha-carbon of chloroacetic acid, displacing the chloride ion.
- Work-up and Extraction: After the reaction is complete, the mixture is cooled and acidified with hydrochloric acid to protonate the carboxylate and any unreacted phenoxide. The product is then extracted from the aqueous phase using an organic solvent such as diethyl ether.
- Purification: The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

DOT Diagram of the Synthesis Workflow:

## Synthesis of (4-Formyl-2-methoxyphenoxy)acetic Acid

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Caption: Workflow for the synthesis of **(4-Formyl-2-methoxyphenoxy)acetic acid**.

## Biological Activity and Signaling Pathways

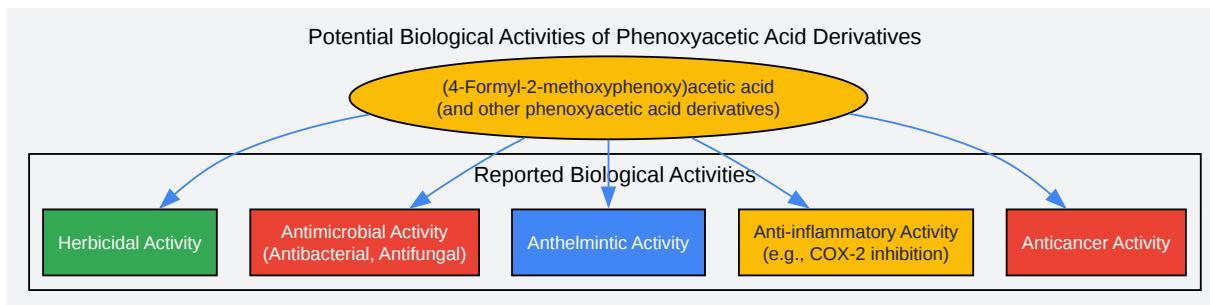
Specific biological studies, including investigations into signaling pathways for **(4-Formyl-2-methoxyphenoxy)acetic acid**, are limited in publicly available literature. However, the broader class of phenoxyacetic acid derivatives has been the subject of extensive research, revealing a range of biological activities.

### General Activities of Phenoxyacetic Acids

- **Herbicidal Activity:** Many phenoxyacetic acid derivatives, most notably 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as systemic herbicides. They mimic the plant growth hormone auxin, leading to uncontrolled growth and subsequent death in broadleaf weeds.
- **Antibacterial and Antifungal Properties:** Various substituted phenoxyacetic acids have demonstrated inhibitory effects against a range of bacteria and fungi.
- **Anthelmintic Activity:** Some phenoxyacetic acid compounds have been shown to be effective against parasitic worms.<sup>[4]</sup>
- **Anti-inflammatory and Anticancer Potential:** More recently, certain phenoxyacetic acid derivatives have been investigated for their anti-inflammatory and anticancer properties. For instance, some derivatives have been shown to act as selective COX-2 inhibitors.<sup>[10]</sup>

The biological activity of **(4-Formyl-2-methoxyphenoxy)acetic acid** itself warrants further investigation to determine if it shares these properties and to explore its potential applications in drug development. The presence of the aldehyde group offers a site for further chemical modification, which could lead to the development of novel compounds with specific biological targets.

DOT Diagram of Potential Biological Relevance:



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Caption: Overview of potential biological activities based on the phenoxyacetic acid scaffold.

## Conclusion

**(4-Formyl-2-methoxyphenoxy)acetic acid** is a readily synthesizable compound with a chemical structure that holds potential for further derivatization and exploration in various scientific fields. While specific experimental data on its physical and biological properties are not extensively documented, its relationship to vanillin and the broader class of phenoxyacetic acids suggests that it could be a valuable intermediate for the development of new materials and therapeutic agents. Further research is needed to fully characterize this compound and elucidate its specific biological functions and potential applications.

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